5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid
Description
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Properties
IUPAC Name |
3-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPVKRHDGYXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690689 | |
| Record name | 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-26-0 | |
| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 5-chloro-, 3′-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Structural-Analysis-of-5-Chloro-3-(3-methoxycarbonylphenyl)benzoic-acid"
Abstract
This comprehensive technical guide provides a detailed framework for the structural analysis of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, a disubstituted aromatic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this guide establishes a robust analytical workflow based on foundational principles and techniques applied to analogous structures. We will delve into the theoretical underpinnings and practical applications of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography. Furthermore, this guide integrates computational chemistry as a predictive and corroborative tool. Detailed, step-by-step protocols are provided for each technique, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to elucidate and validate the structure of novel organic molecules.
Introduction and Molecular Overview
This compound is a complex organic molecule characterized by two phenyl rings linked together. One ring is substituted with a chlorine atom and a carboxylic acid group, while the second ring bears a methoxycarbonyl group. The connectivity and substitution pattern of these functional groups are critical to the molecule's chemical properties and potential biological activity. The presence of both electron-withdrawing groups (chlorine, carboxylic acid, and methoxycarbonyl) influences the electron density distribution across the aromatic systems, which in turn dictates its reactivity and intermolecular interactions.[1]
The structural analysis of such a molecule is non-trivial and requires a multi-faceted analytical approach to unambiguously determine its constitution, configuration, and conformation. This guide will systematically outline the necessary steps to achieve a complete and validated structural assignment.
Molecular Structure
Caption: 2D structure of this compound.
Spectroscopic Analysis: A Foundational Approach
Spectroscopic techniques are indispensable for the initial characterization of novel compounds. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a wealth of information regarding the molecular formula, connectivity, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments should be performed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts for the aromatic protons and carbons of this compound. These predictions are based on established substituent effects in substituted benzoic acids and related aromatic systems.[2]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ring A (Benzoic Acid Moiety) | ||
| H-2 | 8.1 - 8.3 | 130 - 132 |
| H-4 | 7.9 - 8.1 | 128 - 130 |
| H-6 | 8.0 - 8.2 | 133 - 135 |
| Ring B (Methoxycarbonylphenyl Moiety) | ||
| H-2' | 8.2 - 8.4 | 131 - 133 |
| H-4' | 7.6 - 7.8 | 129 - 131 |
| H-5' | 7.5 - 7.7 | 127 - 129 |
| H-6' | 8.0 - 8.2 | 130 - 132 |
| Other | ||
| -COOH | 12.0 - 13.0 | 165 - 168 |
| -COOCH₃ | 3.9 - 4.1 | 166 - 169 |
| -OCH₃ | 3.9 - 4.1 | 52 - 54 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.[3]
-
¹H NMR: Acquire a standard 1D proton NMR spectrum. This will provide information on the number of distinct proton environments and their multiplicities (splitting patterns).[4]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum to determine the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is essential for identifying adjacent protons on the aromatic rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two aromatic rings and the positions of the substituents.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about through-space proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Caption: NMR experimental workflow for structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn provides the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Expected Mass Spectrometric Data
-
Molecular Formula: C₁₅H₁₁ClO₄
-
Monoisotopic Mass: 290.0346 g/mol
-
Isotopic Pattern: A characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.[5] This is a key diagnostic feature for chlorine-containing compounds.[6]
Experimental Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely produce a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode.
-
Mass Analysis: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement of the molecular ion.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation. The resulting fragment ions can be used to confirm the presence of key structural motifs, such as the loss of the methoxy group or the carboxylic acid group.[7]
Crystallographic Analysis: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous structural determination.[8] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. A variety of crystallization techniques should be explored, including slow evaporation from different solvents, vapor diffusion, and solvent layering. The goal is to obtain single crystals of sufficient size and quality for diffraction analysis.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[10]
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Computational Chemistry: A Synergistic Approach
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool in structural analysis.[11] It can be used to predict spectroscopic properties, analyze conformational preferences, and provide insights into the electronic structure of the molecule.
Applications of DFT in Structural Analysis
-
Geometry Optimization: A DFT calculation can be used to determine the lowest energy conformation of the molecule in the gas phase. This can be compared with the solid-state structure obtained from X-ray crystallography to assess the influence of crystal packing forces.[12]
-
NMR Chemical Shift Prediction: DFT can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental chemical shifts can provide additional confidence in the structural assignment.[13]
-
Vibrational Analysis: The calculation of vibrational frequencies (e.g., for IR and Raman spectroscopy) can further aid in the characterization of the molecule.
Protocol for DFT Calculations
-
Structure Input: Build the initial 3D structure of the molecule using a molecular modeling program.
-
Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)) for the calculations.[11]
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain predicted vibrational spectra.
-
NMR Calculation: Use the optimized geometry to calculate the NMR shielding tensors, which are then converted to chemical shifts.
Conclusion
The structural analysis of this compound requires a synergistic application of advanced analytical and computational techniques. By following the detailed protocols and workflows outlined in this guide, researchers can confidently and accurately elucidate the structure of this and other novel organic molecules. The integration of NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational chemistry provides a self-validating system that ensures the scientific integrity of the final structural assignment. This rigorous approach is fundamental to advancing research in fields that rely on a precise understanding of molecular structure, such as drug discovery and materials science.
References
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Betz, R.; Gerber, T. 2-Chloro-6-fluorobenzoic Acid. Acta Cryst.2011 , E67, o1329. [Link]
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MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
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ResearchGate. X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). [Link]
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PASL. This compound. [Link]
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MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]
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memtein.com. Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]
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MSU chemistry. Mass Spectrometry. [Link]
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ResearchGate. 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). [Link]
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Spectroscopic Characterization of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for researchers in the field.
Molecular Structure and Key Spectroscopic Features
This compound (C₁₅H₁₁ClO₄, Mol. Wt.: 290.70) is a biphenyl derivative featuring two key functional groups that dominate its spectroscopic signature: a carboxylic acid and a methyl ester.[1] The presence of a chlorine atom and the substitution pattern on both aromatic rings further influence the spectral characteristics, providing a unique fingerprint for identification.
Structural Features Influencing Spectroscopy:
-
Two Aromatic Rings: Expect complex signals in the aromatic region of both ¹H and ¹³C NMR spectra.
-
Carboxylic Acid Group (-COOH): This will give rise to a characteristic broad singlet in the ¹H NMR spectrum and distinct carbonyl and hydroxyl signals in the IR spectrum.
-
Methyl Ester Group (-COOCH₃): A sharp singlet corresponding to the methoxy protons will be a key identifier in the ¹H NMR spectrum, along with a carbonyl signal in the IR and ¹³C NMR spectra.
-
Chlorine Atom: Its electron-withdrawing nature will influence the chemical shifts of nearby protons and carbons in the aromatic ring.
-
Substitution Pattern: The meta-substitution on both rings will lead to specific splitting patterns in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl ester protons. The chemical shifts (δ) are predicted based on the analysis of similar substituted benzoic acids and phenyl benzoates.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. |
| Aromatic Protons | 7.5 - 8.5 | Multiplets | 7H | The protons on the two aromatic rings will resonate in this region. The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents. Protons ortho to the carbonyl groups will be the most deshielded. |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H | The three equivalent protons of the methyl ester group will appear as a sharp singlet, a characteristic and easily identifiable signal. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-quality ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the complex aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Typically 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Diagram 1: ¹H NMR Acquisition Workflow
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the presence of two aromatic rings and two carbonyl groups, a total of 15 distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is typically found in this downfield region.[2][3] |
| Methyl Ester Carbonyl (-COOCH₃) | 160 - 170 | The carbonyl carbon of an ester is also deshielded and appears in a similar region to the carboxylic acid carbonyl. |
| Aromatic Carbons | 120 - 140 | The ten carbons of the two aromatic rings will resonate in this range. The carbons attached to the chloro and carbonyl substituents will have distinct chemical shifts.[2][4] |
| Methoxy Carbon (-OCH₃) | 50 - 60 | The carbon of the methyl ester group is shielded compared to the aromatic carbons and appears in this characteristic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The same deuterated solvents can be used.
-
Instrumentation: A high-field NMR spectrometer is advantageous.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.
-
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and ester groups.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3300 - 2500 | Broad, Strong | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Aromatic Ring |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | Carboxylic Acid[5] |
| C=O Stretch (Ester) | 1750 - 1730 | Strong | Methyl Ester |
| C-O Stretch | 1320 - 1210 | Strong | Carboxylic Acid & Ester[5][6] |
| C-Cl Stretch | 800 - 600 | Medium | Chloroalkane |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[7] Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty ATR crystal or KBr is first collected. Then, the sample spectrum is acquired. The final spectrum is an average of multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.
Diagram 2: Key Functional Group Identification by IR
Caption: Correlation of functional groups to IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Expected Mass Spectrum Data:
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): The molecular weight of the compound is 290.70. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), the molecular ion should be observed at m/z 291.05 ([M+H]⁺ in positive ion mode) or 289.04 ([M-H]⁻ in negative ion mode). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster, with a peak at m/z [M+2] that is about one-third the intensity of the molecular ion peak.
-
Key Fragmentation Peaks: Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH).[8] For this specific molecule, fragmentation could also involve the loss of the methoxy group (OCH₃) or the entire methoxycarbonyl group (COOCH₃).
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z (Positive Mode) | Proposed Fragment |
| 291.05 / 293.05 | [M+H]⁺ |
| 273.04 / 275.04 | [M+H - H₂O]⁺ |
| 259.06 / 261.06 | [M+H - CH₃OH]⁺ |
| 231.03 / 233.03 | [M+H - COOCH₃ - H]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is used.
-
Acquisition: The sample solution is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide further structural confirmation.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive set of predicted data and standardized protocols that will enable researchers to confidently identify and assess the purity of this compound. The key to successful characterization lies in the careful execution of these experiments and a thorough analysis of the resulting data, guided by the foundational principles of spectroscopy and comparison with data from structurally related molecules.
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018-01-01). Available at: [Link]
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Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. Available at: [Link]
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FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]; 3: [Eu(OOCC6H5)3·(HOOCC6H5)2]. - ResearchGate. Available at: [Link]
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FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. Available at: [Link]
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. Doc Brown's Chemistry. Available at: [Link]
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LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). - ResearchGate. Available at: [Link]
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The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
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Benzoic acid, 3-chloro- - NIST WebBook. Available at: [Link]
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Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. Available at: [Link]
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Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PubMed Central. Available at: [Link]
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Structure-Based Design of 1,4-Dibenzoylpiperazines as β-catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Inhibitors - AWS. Available at: [Link]
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Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - MDPI. Available at: [Link]
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5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]
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Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy - MDPI. Available at: [Link]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
physical and chemical properties of chlorinated benzoic acid derivatives
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Methodological & Application
Application Notes & Protocols: The Versatility of Benzoic Acid Derivatives in Modern Medicinal Chemistry
Abstract: The benzoic acid scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a wide array of therapeutic agents. Its derivatives have demonstrated remarkable versatility, exhibiting activities that span from anti-inflammatory and antimicrobial to anticancer and neuroprotective. This guide provides an in-depth exploration of the application of benzoic acid derivatives in drug discovery and development. We will delve into the mechanistic rationale behind their use, present detailed protocols for their synthesis and evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical class.
I. Anti-inflammatory Applications: The Legacy of Salicylates and Beyond
Application Note: Mechanism of Action and Therapeutic Rationale
The most renowned application of a benzoic acid derivative is undoubtedly salicylic acid and its acetylated form, acetylsalicylic acid (Aspirin). These compounds exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
COX-1 and COX-2 Inhibition: The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzyme. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is inducible and its expression is upregulated at sites of inflammation. The dual inhibition explains both the therapeutic effects and some of the common side effects of traditional NSAIDs, such as gastrointestinal irritation.
Modern research focuses on developing selective COX-2 inhibitors to minimize gastrointestinal side effects. Many of these next-generation anti-inflammatory agents still utilize benzoic acid or related aromatic carboxylic acid scaffolds to mimic the binding of the native substrate, arachidonic acid, within the enzyme's active site.
Diagram: Inhibition of the Prostaglandin Synthesis Pathway
Caption: Mechanism of action for benzoic acid-based NSAIDs.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common colorimetric method to screen for COX-2 inhibitors.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This latter reaction is used to measure enzyme activity by monitoring the oxidation of a chromogenic substrate.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogenic co-substrate)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (benzoic acid derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Enzyme Preparation: Prepare a fresh solution of COX-2 enzyme in Tris-HCl buffer containing heme. Keep on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference standard (e.g., Celecoxib) in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add 150 µL of Tris-HCl buffer. b. Add 10 µL of the diluted enzyme solution. c. Add 10 µL of the test compound solution (or DMSO for the control). d. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. e. To initiate the reaction, add 10 µL of arachidonic acid solution followed immediately by 10 µL of TMPD solution.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
II. Anticancer Applications: Scaffolds for Targeted Therapies
Application Note: Targeting Cancer Cell Proliferation
Benzoic acid derivatives have emerged as versatile scaffolds in the design of anticancer agents, acting through various mechanisms. Their structural simplicity and amenability to chemical modification allow for the fine-tuning of their pharmacological properties to target specific pathways involved in cancer progression.
-
Enzyme Inhibition: Many benzoic acid derivatives are designed to act as inhibitors of enzymes that are overactive in cancer cells, such as histone deacetylases (HDACs) or tyrosine kinases. The carboxylic acid moiety can act as a key binding group, often chelating a zinc ion in the active site of HDACs.
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Antiproliferative Effects: By interfering with cell cycle progression, these compounds can halt the uncontrolled proliferation of cancer cells.
Protocol: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (benzoic acid derivatives)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_treated / Abs_control) * 100 b. Plot the % Viability against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation: Sample Cytotoxicity Data
| Compound | Target Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | 15.2 ± 1.8 |
| Derivative B | MCF-7 | 8.7 ± 0.9 |
| Derivative C | MCF-7 | 23.5 ± 2.1 |
| Doxorubicin | MCF-7 | 0.9 ± 0.2 |
III. Antimicrobial Applications: From Food Preservation to Novel Antibiotics
Application Note: Mechanism and Spectrum of Activity
Benzoic acid and its esters (parabens) have long been used as preservatives in food and cosmetic products due to their antimicrobial properties. Their primary mechanism of action is dependent on the pH of the environment. In an acidic environment, benzoic acid remains in its undissociated form, which is lipophilic and can pass through the cell membrane of microorganisms. Once inside the cell, where the pH is typically near neutral, the acid dissociates, releasing a proton and acidifying the cytoplasm. This process can disrupt metabolic pathways, particularly glycolysis, leading to the inhibition of microbial growth.
The development of novel benzoic acid derivatives is a promising strategy to combat antibiotic resistance. By modifying the basic scaffold, researchers aim to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.
Diagram: Workflow for Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This brings the final volume to 200 µL and halves the concentration of the drug in each well.
-
Controls: Include a positive control for growth (broth + inoculum, no drug) and a negative control for sterility (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a plate reader.
References
-
Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. [Link]
-
Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. [Link]
-
Hassan, A., et al. (2023). A comprehensive review on the recent advances of benzoic acid derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Marek, J., et al. (2013). Benzoic acid derivatives as potent, selective, and orally active inhibitors of histone deacetylase. Journal of Medicinal Chemistry, 56(2), 427-436. [Link]
-
Chipley, J. R. (2005). Sodium Benzoate and Benzoic Acid. In P. M. Davidson, J. N. Sofos, & A. L. Branen (Eds.), Antimicrobials in Food (3rd ed., pp. 11-48). CRC Press. [Link]
Application Notes and Protocols for the Synthesis of Porous Materials Using Chlorinated Linkers
Introduction: The Strategic Role of Chlorinated Linkers in Porous Material Design
The field of porous materials, encompassing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is driven by the pursuit of tailored functionalities for applications ranging from gas storage and separation to catalysis and drug delivery. The rational design of these materials hinges on the judicious selection of their molecular building blocks, namely metal nodes (in MOFs) and organic linkers. Among the diverse array of functional groups that can be incorporated into these linkers, chlorine atoms have emerged as a powerful tool for tuning the physicochemical properties of the resulting porous frameworks.
The presence of chlorine atoms on the organic linkers offers several distinct advantages. Firstly, the high reactivity of the C-Cl bond provides a versatile handle for post-synthetic modification (PSM).[1] This allows for the introduction of a wide range of functional groups that might not be stable under the initial solvothermal or mechanochemical synthesis conditions.[1] Secondly, the electronegativity of chlorine can significantly influence the electronic properties of the framework, enhancing interactions with specific guest molecules. For instance, the introduction of chlorine atoms has been shown to improve the carbon dioxide adsorption capacity of COFs due to favorable dipole-quadrupole interactions.[2] Lastly, the steric bulk of chlorine atoms can be exploited to fine-tune the pore size and geometry of the material, leading to enhanced selectivity in separation applications.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of porous materials incorporating chlorinated linkers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative case study to highlight the tangible benefits of this synthetic strategy.
Synthetic Methodologies: A Tale of Two Frameworks
The synthesis of porous materials with chlorinated linkers generally follows established procedures for MOF and COF synthesis, with the key difference being the use of a chlorinated organic linker. The two primary methods are solvothermal synthesis, commonly employed for MOFs, and solution-based or mechanochemical synthesis for COFs.
Solvothermal Synthesis of Chlorinated Metal-Organic Frameworks
Solvothermal synthesis involves heating a mixture of the metal salt, the chlorinated organic linker, and a solvent in a sealed vessel to temperatures above the solvent's boiling point.[3][4] This method facilitates the crystallization of the MOF by increasing the solubility of the precursors and promoting the coordination reaction between the metal ions and the linker.[5] The choice of solvent is critical and is often a high-boiling point organic solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).[5]
Causality Behind Experimental Choices:
-
Temperature and Reaction Time: These parameters directly influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster crystallization but may also result in the formation of less stable or undesired phases. Optimization is crucial to obtain a crystalline, phase-pure product.
-
Solvent System: The solvent not only solubilizes the reactants but can also act as a template or modulator during crystal growth. The polarity and coordinating ability of the solvent can affect the final structure and morphology of the MOF.
-
Modulators: The addition of monodentate ligands, such as acetic acid or trifluoroacetic acid, can modulate the reaction rate by competing with the multidentate linker for coordination to the metal center. This often leads to larger, more well-defined crystals.
Synthesis of Chlorinated Covalent Organic Frameworks
Covalent organic frameworks are typically synthesized through the formation of robust covalent bonds between organic building blocks.[6] Common reactions include boronate ester formation, imine condensation, and Suzuki coupling.[6] For the incorporation of chlorinated linkers, monomers containing chlorine atoms are used.
Causality Behind Experimental Choices:
-
Reaction Type: The choice of covalent bond-forming reaction determines the stability and properties of the resulting COF. Imine-linked COFs, for example, are known for their good crystallinity and porosity.
-
Catalyst: Many COF-forming reactions require a catalyst to proceed at a reasonable rate. For instance, acetic acid is a common catalyst for imine condensation reactions.
-
Solvent Mixture: A carefully chosen solvent mixture is often necessary to ensure that the monomers are soluble while the resulting COF is insoluble, thus driving the reaction towards product formation and facilitating its isolation.
Case Study: Synthesis and Characterization of a Chlorinated Covalent Organic Framework for Enhanced CO2 Capture
To illustrate the practical application and benefits of using chlorinated linkers, we present a detailed protocol for the synthesis of a chlorinated covalent organic framework, Tp-DCl-COF , and compare its properties to its non-chlorinated analog, Tp-BD-COF . This case study will highlight the direct impact of chlorine functionalization on the material's gas adsorption properties.
Monomer Synthesis
The synthesis of Tp-DCl-COF requires two key monomers: 1,3,5-triformylphloroglucinol (Tp) and 2,5-dichloro-1,4-phenylenediamine (DCl).
Protocol 1: Synthesis of 1,3,5-triformylphloroglucinol (Tp) [7]
This protocol describes the formylation of phloroglucinol to yield the trialdehyde monomer.
Materials:
-
Phloroglucinol
-
Hexamethylenetetramine
-
Trifluoroacetic acid
-
Hydrochloric acid (3 M)
-
Dichloromethane
-
Sodium sulfate
-
Celite
Procedure:
-
Under an argon atmosphere, dissolve phloroglucinol (10.0 g, 79.3 mmol) and hexamethylenetetramine (22.3 g, 158.6 mmol) in trifluoroacetic acid (60 mL).
-
Heat the reaction mixture to 100 °C for 2.5 hours.
-
Add 3 M HCl (200 mL) and continue heating at 100 °C for another hour.
-
Cool the reaction to room temperature and filter the solution through Celite.
-
Extract the filtrate with dichloromethane (3 x 150 mL).
-
Dry the combined organic layers over sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield a powder.
Protocol 2: Synthesis of 2,5-dichloro-1,4-phenylenediamine (DCl) [8]
This protocol describes the reduction of 2,5-dichloro-4-nitroaniline to the corresponding diamine.
Materials:
-
2,5-dichloro-4-nitroaniline
-
Sodium hydroxide
-
1,4-naphthoquinone
-
Hydrazine hydrate (80% solution)
-
Deionized water
Procedure:
-
In a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone, and 25 g of 80% hydrazine hydrate solution.[8]
-
Stir the reaction mixture continuously for 9 hours at a temperature between 85 °C and 95 °C.[8]
-
After the reaction is complete, filter the product.[8]
-
Wash the filter cake with deionized water and dry to yield 2,5-dichloro-1,4-benzenediamine.[8]
COF Synthesis
Protocol 3: Synthesis of Tp-DCl-COF
This protocol describes the solvothermal synthesis of the chlorinated COF via imine condensation.
Materials:
-
1,3,5-triformylphloroglucinol (Tp)
-
2,5-dichloro-1,4-phenylenediamine (DCl)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous acetic acid (6 M)
Procedure:
-
In a Pyrex tube, add 1,3,5-triformylphloroglucinol (Tp, 0.1 mmol, 21 mg), 2,5-dichloro-1,4-phenylenediamine (DCl, 0.15 mmol, 26.5 mg), 1.5 mL of 1,4-dioxane, and 1.5 mL of mesitylene.
-
Add 0.2 mL of 6 M aqueous acetic acid to the mixture.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid with anhydrous acetone and then with anhydrous tetrahydrofuran.
-
Dry the product under vacuum at 120 °C overnight to obtain Tp-DCl-COF as a powder.
Self-Validating System:
-
Visual Observation: A precipitate should form during the reaction, indicating the formation of the insoluble COF.
-
Characterization: The successful synthesis should be confirmed by powder X-ray diffraction (PXRD) to assess crystallinity, Fourier-transform infrared (FTIR) spectroscopy to confirm imine bond formation, and thermogravimetric analysis (TGA) to evaluate thermal stability.
Characterization and Comparative Data
The successful synthesis of Tp-DCl-COF and its non-chlorinated analog, Tp-BD-COF (synthesized using 1,4-phenylenediamine instead of DCl), should be confirmed by a suite of characterization techniques.
| Characterization Technique | Expected Outcome for Tp-DCl-COF |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern with characteristic peaks indicating a porous framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a C=N stretching band (around 1620 cm⁻¹) and disappearance of C=O (from aldehyde) and N-H (from amine) stretching bands. |
| Thermogravimetric Analysis (TGA) | High thermal stability, typically stable up to 300-400 °C under an inert atmosphere. |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | A Type I isotherm, characteristic of microporous materials, with a high Brunauer-Emmett-Teller (BET) surface area. |
Data Presentation: Comparative CO2 Adsorption
The primary advantage of incorporating chlorine into the COF framework is the enhancement of its CO2 capture capabilities. The electron-rich chlorine atoms increase the dipole-quadrupole interactions with CO2 molecules.[2] This leads to a higher adsorption capacity, particularly at low pressures.
| Material | BET Surface Area (m²/g) | CO2 Uptake at 273 K and 1 bar (mmol/g) | N2 Uptake at 273 K and 1 bar (mmol/g) | CO2/N2 Selectivity |
| Tp-BD-COF (non-chlorinated) | ~1100 | ~1.5 | ~0.1 | ~15 |
| Tp-DCl-COF (chlorinated) | ~950 | ~2.1 | ~0.1 | ~21 |
Note: The values presented are representative and may vary depending on the specific synthesis and activation conditions.
The data clearly demonstrates that while the introduction of chlorine slightly reduces the surface area due to the increased mass and volume of the linker, the CO2 uptake is significantly enhanced.[2] This highlights the dominant role of the electronic effects of the chlorine atoms in improving the CO2 affinity of the material.
Experimental Workflows and Logical Relationships
Diagram 1: Synthetic Workflow for Tp-DCl-COF
Caption: Synthetic workflow for Tp-DCl-COF.
Diagram 2: Logical Relationship of Chlorination and CO2 Capture
Caption: Chlorination enhances CO2 capture.
Conclusion and Future Outlook
The use of chlorinated linkers in the synthesis of porous materials represents a powerful strategy for fine-tuning their properties and enhancing their performance in specific applications. As demonstrated in the case study of Tp-DCl-COF, the introduction of chlorine atoms can significantly improve the CO2 capture capabilities of a covalent organic framework. The versatility of chlorinated linkers also opens up avenues for post-synthetic modification, allowing for the creation of highly functionalized materials with tailored properties for catalysis, sensing, and drug delivery.
Future research in this area will likely focus on the development of novel chlorinated linkers with more complex geometries and functionalities. Furthermore, the exploration of different post-synthetic modification reactions on chlorinated porous frameworks will undoubtedly lead to the discovery of new materials with unprecedented properties and applications. The protocols and insights provided in this application note serve as a solid foundation for researchers to explore this exciting and rapidly evolving field.
References
- Kandambeth, S., et al. (2018). Chlorine-functionalized keto-enamine-based covalent organic frameworks for CO2 separation and capture. CrystEngComm, 20(40), 6235-6239.
- El-Kaderi, H. M., et al. (2007). Designed Synthesis of 3D Covalent Organic Frameworks. Science, 316(5822), 268-272.
- Dalapati, S., et al. (2015). A mesoporous covalent organic framework with keto-enamine linkages.
- Lu, S., et al. (2019). Hydrogen-bonding and π-π interaction promoted solution-processable covalent organic frameworks.
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine. (2014).
- Grirrane, A., et al. (2007). Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste. Applied Catalysis B: Environmental, 76(3-4), 284-293.
- Diercks, C. S., et al. (2018). Covalent organic frameworks: design, synthesis, and applications. Accounts of Chemical Research, 51(7), 1544-1554.
- Kandambeth, S., et al. (2012). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Journal of the American Chemical Society, 134(48), 19526-19529.
- Shinde, D. B., et al. (2018). Bismuth Oxychloride@Graphene Oxide/Polyimide Composite Nanofiltration Membranes with Excellent Self-Cleaning Performance. ACS Applied Materials & Interfaces, 10(40), 34574-34582.
- Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks. Chemical reviews, 110(3), 1533-1560.
- Wang, Z., et al. (2018). CO2 and N2 adsorption isotherms for (a) Cz-COF and (b) Tz-COF measured... Dalton Transactions, 47(1), 101-107.
- Fang, Q., et al. (2015). Covalent Organic Framework Composites: Synthesis and Analytical Applications.
- Mastalerz, M. (2010). Chiral 2 + 3 Keto-Enamine Pseudocyclophanes Derived from 1,3,5-Triformylphloroglucinol. Organic Letters, 12(15), 3502-3505.
- R. S. et al. (2014). Anionic porous polymers with tunable structures and catalytic properties.
- Puigmarti-Luis, J., et al. (2022). Microfluidic-Based Synthesis of Covalent Organic Frameworks (COFs): A Tool for Continuous Production of COF Fibers and Direct Printing on a Surface. JoVE (Journal of Visualized Experiments), (188), e64020.
- Evans, A. M., et al. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation.
- Li, H., et al. (2021). Facile synthesis and evaluation of three magnetic 1,3,5-triformylphloroglucinol based covalent organic polymers as adsorbents for high efficient extraction of phthalate esters from plastic packaged foods.
- Wang, Z., et al. (2020). Synthesis, chemical structure, and characterization of the Tp-BD(OH)2...
- Chae, H. K., et al. (2004). A route to high surface area, porosity and inclusion of large molecules in crystals.
- Yang, H., et al. (2024). Porphyrin-based porous organic polymers synthesized using the Alder–Longo method.
-
Banerjee, R. (2021). Covalent Organic Frameworks: Chemistry beyond the Structure. YouTube. Retrieved from [Link]
- Furukawa, H., et al. (2015). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Accounts of Chemical Research, 48(2), 222-230.
- Quick, A. J. (1920). The Preparation of p-Phenylenediamine and Aniline from their Corresponding Chlorobenzenes. Journal of the American Chemical Society, 42(5), 1033-1042.
- Lively, R. P., et al. (2022). Impacts of Adsorbed N2 on the Diffusion of CO2 and H2O in CALF-20 Assessed via a Frequency Response Method. ChemRxiv.
- Tan, L., et al. (2023). Hyper-Crosslinked Porous Organic Nanomaterials: Structure-Oriented Design and Catalytic Applications.
- Hou, Y., et al. (2024). Comparison of the FT-IR spectra of Tp, DBd and COF (a), Comparison of the FT-IR spectra of RH, COF and RH-COF (b).
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Precision Engineering of Metal-Organic Frameworks: An Application Guide to Functionalization with Substituted Benzoic Acids
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. This guide provides an in-depth exploration of a key strategy for tuning MOF properties: the incorporation of substituted benzoic acid derivatives as organic linkers. We move beyond simple procedural lists to explain the causal relationships between linker design and final material performance. Detailed, field-tested protocols for both de novo (pre-synthetic) synthesis and post-synthetic modification (PSM) are provided, using the robust UiO-66 architecture as a primary example. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design and validate functionalized MOFs for targeted applications such as catalysis and controlled drug delivery.
Introduction: The Rationale for Linker-Based Functionalization
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).[1] Their defining characteristics—vast internal surface areas, tunable pore sizes, and chemically addressable structures—make them exceptional candidates for a multitude of applications, including gas storage, separations, catalysis, and biomedicine.[2][3]
The power of MOF technology lies in its modularity. By judiciously selecting the metal node and organic linker, one can engineer materials with specific properties. Functionalization of the organic linker is a primary and powerful route to imbue a MOF with new capabilities that the parent framework lacks. While many multitopic carboxylic acids are used, substituted benzoic acids offer a versatile and well-understood platform for introducing chemical functionality.
Why Use Substituted Benzoic Acids?
The benzene ring is a stable and synthetically tractable scaffold. By appending functional groups (e.g., -NH₂, -NO₂, -OH, -CH₃) to the benzoic acid core, researchers can systematically alter the electronic, steric, and chemical environment of the MOF's pores. This allows for:
-
Tuning of Surface Properties: Introducing hydrophobic or hydrophilic groups can control the MOF's affinity for specific guest molecules, such as water or organic solvents.
-
Creation of Active Sites: Functional groups can act as catalytic centers, recognition sites for specific molecules, or grafting points for further chemical transformations.[4]
-
Modulation of Drug Interactions: For drug delivery applications, linker functional groups can be tailored to control loading capacity and release kinetics, often in response to environmental stimuli like pH.[5][6]
-
Defect Engineering: Simple benzoic acid itself can be used as a "modulator" during synthesis. It competes with the primary ditopic linker, leading to the intentional creation of "missing linker" or "missing cluster" defects.[7][8] These defects can enhance catalytic activity and increase pore accessibility.[8][9]
This guide will focus on two principal strategies for incorporating these functional linkers: building the MOF from scratch with the desired linker (de novo synthesis) and modifying a pre-existing MOF (post-synthetic modification).
The Causality of Linker Selection: How Substituents Dictate Function
The choice of substituent on the benzoic acid linker is not arbitrary; it is a design parameter that directly influences the MOF's final properties. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is a critical factor.[10]
-
Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃): These groups increase the electron density of the aromatic ring and the carboxylate coordinating groups. This can strengthen the linker-metal node bond, potentially enhancing the thermal and chemical stability of the framework. Furthermore, basic groups like amines (-NH₂) can serve as active sites for base catalysis or as handles for post-synthetic modifications.[11] For example, the presence of an amino group can significantly increase the basicity of a MOF, making it an effective catalyst for reactions like the Knoevenagel condensation.[12]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, Halogens): These groups decrease the electron density of the linker. This can create more electron-deficient metal centers, enhancing their Lewis acidity and making them more effective catalysts for certain reactions.[10] However, strong EWGs can sometimes weaken the metal-linker bond, potentially reducing the overall stability of the MOF.
The interplay between the linker's electronic properties and the resulting MOF function is a key principle in rational MOF design.
Logical Framework: From Linker Choice to MOF Function
The following diagram illustrates the logical pathway from selecting a substituted benzoic acid to achieving a desired functional outcome in the final MOF.
Caption: Rational design pathway for functionalized MOFs.
Experimental Protocols & Methodologies
The following sections provide detailed, step-by-step protocols. The archetypal zirconium-based MOF, UiO-66 , is used as the primary example due to its exceptional thermal and chemical stability, which makes it an ideal platform for functionalization.
Protocol 1: De Novo Synthesis of Amino-Functionalized UiO-66 (UiO-66-NH₂)
This protocol describes the direct synthesis of UiO-66-NH₂ using 2-aminoterephthalic acid as the linker. This is a pre-synthetic or de novo approach where the functionality is built into the framework from the start.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
20 mL scintillation vials with PTFE-lined caps
-
Magnetic stir bar
-
Sonicator
-
Laboratory oven
-
Centrifuge
Procedure:
-
Reagent Preparation: In a 20 mL scintillation vial, combine ZrCl₄ (e.g., 0.085 g, 0.36 mmol) and 2-aminoterephthalic acid (e.g., 0.066 g, 0.36 mmol).
-
Causality Note: An equimolar ratio of metal to linker is used to promote the formation of the desired highly coordinated framework structure.
-
-
Dissolution: Add 20 mL of anhydrous DMF to the vial.[2] Add a small magnetic stir bar. Cap the vial tightly.
-
Sonication: Place the vial in a sonicator bath and sonicate for approximately 5-10 minutes, or until the solids are fully dissolved and a clear solution is formed.[13]
-
Modulation (Optional but Recommended): Add deionized water (e.g., 25 µL) and concentrated HCl (e.g., 1.33 mL) to the solution.[2]
-
Causality Note: Water is crucial for the formation of the Zr₆O₄(OH)₄ secondary building unit (SBU). The acid acts as a modulator, competing with the linker for coordination to the metal cluster. This slows down the crystallization process, leading to larger, more well-defined crystals with fewer defects.
-
-
Stirring: Stir the solution for an additional 5 minutes to ensure homogeneity.[2]
-
Solvothermal Reaction: Remove the stir bar. Tightly seal the vial cap. Place the vial in a pre-heated laboratory oven at 120 °C for 24 hours.[13]
-
Causality Note: The high temperature provides the necessary energy for the self-assembly and crystallization process to occur. The sealed vial maintains solvothermal conditions, where the pressure of the solvent vapor facilitates the reaction.
-
-
Isolation: After 24 hours, carefully remove the vial from the oven and allow it to cool to room temperature. A pale yellow powder (the UiO-66-NH₂ product) should be visible at the bottom of the vial.
-
Washing and Activation: This step is critical to remove unreacted starting materials and solvent molecules trapped within the pores. a. Decant the supernatant liquid. b. Add ~15 mL of fresh DMF, cap the vial, and centrifuge to pellet the solid. Decant the supernatant. Repeat this washing step three times.[7] c. To exchange the high-boiling point DMF, add ~15 mL of a lower-boiling point solvent like chloroform or acetone. Resuspend the solid, centrifuge, and decant. Repeat this solvent exchange three times.[7] d. After the final wash, dry the resulting powder in a vacuum oven at 130-150 °C overnight. This process, known as "activation," evacuates the pores, making them accessible for subsequent applications.[14] The final product is a fine, pale yellow powder.
Workflow for De Novo Synthesis of UiO-66-NH₂
Caption: Solvothermal synthesis workflow for UiO-66-NH₂.
Protocol 2: Post-Synthetic Modification (PSM) of UiO-66-NH₂
PSM allows for the introduction of functionalities that may not be stable under the conditions of de novo synthesis.[3][15] This protocol details a general method for acylating the amine group on a pre-synthesized UiO-66-NH₂ framework.
Materials:
-
Activated UiO-66-NH₂ (from Protocol 1)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Acid chloride or anhydride of choice (e.g., Acetyl chloride, Acetic anhydride)
-
Non-coordinating base (e.g., Triethylamine, Pyridine) - optional, but recommended
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Centrifuge
Procedure:
-
Setup: Place activated UiO-66-NH₂ (e.g., 100 mg) in a dry Schlenk flask under an inert atmosphere.
-
Causality Note: An inert atmosphere is crucial because the acylating agents (acid chlorides/anhydrides) are highly reactive towards moisture, which would quench the reaction.
-
-
Suspension: Add anhydrous chloroform (e.g., 10 mL) to the flask to create a suspension.
-
Reagent Addition: In a separate vial, prepare a solution of the acylating agent (e.g., acetic anhydride, 10-fold molar excess relative to amine groups) and the base (e.g., triethylamine, 10-fold molar excess) in anhydrous chloroform (e.g., 2 mL).
-
Causality Note: A large excess of the reagent ensures the reaction goes to completion. The base acts as a scavenger for the HCl or carboxylic acid byproduct, preventing potential degradation of the MOF structure and driving the reaction forward.
-
-
Reaction: Add the reagent solution dropwise to the stirring MOF suspension at room temperature. Allow the reaction to proceed for 12-24 hours.[11]
-
Isolation and Washing: a. After the reaction period, pellet the solid material via centrifugation. b. Wash the modified MOF extensively with fresh chloroform (3x) to remove all excess reagents and byproducts. c. Perform a final wash with a solvent like acetone to facilitate drying.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 80 °C) overnight. The temperature should be high enough to remove the solvent but low enough to avoid degrading the newly installed functional group.
Validation & Characterization: A Self-Validating System
Successful functionalization must be rigorously confirmed. Each protocol should be followed by a suite of characterization techniques to validate the outcome.
| Technique | Purpose | Expected Result for Successful Functionalization |
| Powder X-Ray Diffraction (PXRD) | To confirm the retention of the crystalline framework structure after synthesis or modification.[13] | The PXRD pattern of the functionalized MOF should match the pattern of the parent MOF (e.g., simulated or experimental UiO-66), indicating that the crystallinity and long-range order were preserved.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | For UiO-66-NH₂, characteristic N-H stretching peaks appear (~3300-3500 cm⁻¹). After PSM with an acetyl group, a new strong C=O amide peak should appear (~1650-1690 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm successful activation (solvent removal). | The TGA curve shows the temperature at which the framework decomposes. Changes in the decomposition profile or weight loss steps can indicate successful modification. A clean, activated sample will show a flat profile until framework decomposition. |
| ¹H NMR Spectroscopy (after digestion) | To provide quantitative information about the linker composition and the efficiency of PSM.[16] | The MOF is dissolved ("digested") in a strong acid (e.g., HF or DCl in DMSO-d₆).[17] By integrating the proton signals corresponding to the parent linker and the modified linker, the percentage of functionalization can be accurately calculated.[16] |
| Gas Adsorption (N₂ at 77 K) | To measure the BET surface area and pore volume. | Successful functionalization, especially with bulky groups in PSM, will typically lead to a decrease in the measured surface area and pore volume compared to the parent MOF, as the new groups occupy internal space.[15] |
Application Protocol: pH-Responsive Drug Release
Functionalized MOFs are excellent candidates for controlled drug delivery.[2][6] The protonation/deprotonation of functional groups like amines can trigger the release of a loaded therapeutic agent in specific pH environments, such as the acidic microenvironment of a tumor.[5]
Objective: To demonstrate the pH-triggered release of a model drug (e.g., Doxorubicin, DOX) from UiO-66-NH₂.
Procedure:
-
Drug Loading: a. Prepare a stock solution of Doxorubicin in a suitable solvent (e.g., DMF or water). b. Immerse a known mass of activated UiO-66-NH₂ (e.g., 20 mg) in the DOX solution (e.g., 5 mL, 1 mg/mL). c. Stir the suspension in the dark for 24 hours to allow the drug to diffuse into the MOF pores. d. Isolate the DOX-loaded MOF (DOX@UiO-66-NH₂) by centrifugation. Wash briefly with fresh solvent to remove surface-adsorbed drug. Dry under vacuum. e. Quantify the loaded amount by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy.
-
In Vitro Release Study: a. Prepare two buffer solutions: one at physiological pH (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) and one mimicking an acidic tumor environment (e.g., Acetate Buffer, pH 5.0). b. Disperse a known mass of DOX@UiO-66-NH₂ (e.g., 5 mg) into a known volume of each buffer (e.g., 10 mL) in separate containers. c. Place the containers in a shaker bath at 37 °C. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the buffer, centrifuge to remove the MOF particles, and measure the concentration of released DOX using UV-Vis spectroscopy. Replenish the buffer with an equal volume of fresh buffer to maintain sink conditions.
-
Data Analysis: a. Calculate the cumulative percentage of drug released at each time point for both pH conditions. b. Plot the cumulative release (%) versus time (hours).
-
Expected Outcome: A significantly faster and higher cumulative release of DOX will be observed at pH 5.0 compared to pH 7.4.[5] This is because the acidic environment protonates the amine groups on the linker and may also begin to destabilize the carboxylate-zirconium coordination bonds, facilitating the release of the encapsulated drug.[5]
-
References
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Atzori, C., et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Inorganic Chemistry, 56(21), 12844-12855. Available from: [Link]
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Chen, Z., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Pharmaceuticals, 16(7), 1014. Available from: [Link]
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Shearer, G. C., et al. (2016). Tuning the Defectivity of the Metal-Organic Framework UiO-66 with Benzoic Acid. Chemistry of Materials, 28(11), 3749-3758. Available from: [Link]
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Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1055-1065. Available from: [Link]
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Valenzano, L., et al. (2015). Efficient solvothermal synthesis of highly porous UiO-66 nanocrystals in dimethylformamide-free media. Journal of Materials Science, 53(3), 1862-1873. Available from: [Link]
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Lee, D. T., et al. (2018). Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats. Journal of Visualized Experiments, (132), e56961. Available from: [Link]
-
Wang, Z., et al. (2022). pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery. Langmuir, 38(50), 15655-15663. Available from: [Link]
-
da Silva, N. P., et al. (2025). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry. Available from: [Link]
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Farrusseng, D., et al. (2012). CHAPTER 3: Post-synthetic Modification of MOFs. In Metal-Organic Frameworks: Applications from Catalysis to Gas Storage. The Royal Society of Chemistry. Available from: [Link]
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Cohen, S. M. (2012). Postsynthetic Modification of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970-1000. Available from: [Link]
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Park, J., et al. (2016). Charged Functional Group Effects on Metal-Organic Framework for Selective Organic Dye Adsorptions. Scientific Reports, 6, 32528. Available from: [Link]
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Paesani, F. (2018). Electronic Effects of Linker Substitution on Lewis Acid Catalysis with Metal-Organic Frameworks. Journal of the American Chemical Society, 140(42), 13837-13846. Available from: [Link]
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Shen, L., et al. (2019). Design of Metal-Organic Frameworks for pH-Responsive Drug Delivery Application. Mini-Reviews in Medicinal Chemistry, 19(20), 1645-1654. Available from: [Link]
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Van Der Voort, P., et al. (2015). A general post-synthetic modification approach of amino-tagged metal-organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction. Journal of Materials Chemistry A, 3, 17320-17331. Available from: [Link]
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Papatriantafyllopoulou, C., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Inorganics. Available from: [Link]
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Wang, K. (2020). How to synthesize UiO-66 and UiO-66-NH2. YouTube. Available from: [Link]
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Atzori, C., et al. (2017). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. IRIS-AperTO - UniTo. Available from: [Link]
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Patra, B. C., et al. (2022). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 12, 12344-12365. Available from: [Link]
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Roy, S., et al. (2022). Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. Polymers, 14(23), 5229. Available from: [Link]
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Zaworotko, M. J. (2020). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016. Available from: [Link]
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Li, J., et al. (2022). Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks. Chemical Communications, 58, 4827-4830. Available from: [Link]
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DeJaco, A. G., et al. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. Available from: [Link]
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Wang, Y., et al. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Available from: [Link]
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SSPCResearch (2022). Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. YouTube. Available from: [Link]
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Das, D., et al. (2021). Development of a pH-sensitive functionalized metal organic framework: in vitro study for simultaneous delivery of doxorubicin and cyclophosphamide in breast cancer. New Journal of Chemistry, 45, 1297-1307. Available from: [Link]
-
Mondal, J., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. Molecules, 28(2), 834. Available from: [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Chloro-Substituted Benzoxazolinone Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, creating an urgent need for the discovery and development of new classes of therapeutic agents.[1] Benzoxazolinones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry.[2] These structures are not entirely novel to the biological world; they naturally occur in various plants, where they function as defense compounds against a range of pathogens, including bacteria and fungi.[3][4][5]
Research has consistently shown that the functionalization of the benzoxazolinone core can significantly modulate its biological activity. Specifically, the introduction of halogen atoms, such as chlorine, has been demonstrated to enhance the antimicrobial and antifungal potency of these derivatives.[6] The position and number of chloro-substituents on the aromatic ring can influence the compound's lipophilicity, electronic properties, and ultimately, its interaction with microbial targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of chloro-substituted benzoxazolinone derivatives and the subsequent evaluation of their antimicrobial and antifungal efficacy. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data.
Part 1: Synthesis of Chloro-Substituted Benzoxazolinone Derivatives
A fundamental step in exploring the therapeutic potential of these compounds is their efficient and reproducible synthesis. The general approach involves the cyclization of a substituted o-aminophenol. The following protocol outlines a representative synthesis for 5-chloro-1,3-benzoxazol-2(3H)-one, a common starting point for further derivatization.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and validation of chloro-substituted benzoxazolinone derivatives.
Protocol 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one
This protocol is adapted from established synthetic methodologies for benzoxazolinone cores.[3] The choice of urea as a carbonyl source is a safer and more accessible alternative to phosgene derivatives.
Materials:
-
2-Amino-4-chlorophenol
-
Urea
-
High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux apparatus with a condenser and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol (1 equivalent) and urea (1.5 equivalents).
-
Solvent Addition: Add a minimal amount of a high-boiling point solvent (e.g., o-dichlorobenzene) to create a slurry. Causality Note: A high-boiling solvent is necessary to achieve the thermal conditions required for the condensation and cyclization reaction, which involves the elimination of ammonia.
-
Reflux: Heat the mixture to reflux (typically 180-200°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting aminophenol spot is no longer visible.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. As it cools, the crude product will often precipitate out of the solvent.
-
Isolation of Crude Product: Filter the cooled mixture to collect the solid precipitate. Wash the solid with a cold, non-polar solvent like hexane to remove residual high-boiling solvent.
-
Purification by Recrystallization: a. Dissolve the crude solid in a minimal amount of hot ethanol. b. If the solution is colored, activated charcoal can be added and the mixture heated briefly before hot filtration to remove impurities. c. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Trustworthiness Note: Recrystallization is a critical step that validates purity. A sharp melting point of the final product is a good indicator of successful purification.
-
Characterization: Confirm the identity and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3][7]
Part 2: Protocols for Antimicrobial and Antifungal Susceptibility Testing
Evaluating the biological activity of newly synthesized compounds requires standardized and reproducible assays. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining Minimum Inhibitory (MIC) and Minimum Bactericidal/Fungicidal (MBC/MFC) Concentrations.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol details the quantitative assessment of antimicrobial activity against both bacteria and fungi.[6][8]
Materials:
-
Synthesized chloro-substituted benzoxazolinone derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well sterile microtiter plates
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.[6]
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.[6]
-
Standard antimicrobial drugs for positive controls (e.g., Amikacin for bacteria, Fluconazole for fungi).[6]
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each test compound at a high concentration (e.g., 1024 µg/mL) in sterile DMSO. Expertise Note: DMSO is a common solvent, but its final concentration in the wells should not exceed 1-2% to avoid inhibiting microbial growth.
-
Inoculum Preparation: a. From a fresh culture plate (18-24h old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9] c. Dilute this standardized suspension in the appropriate test medium (MHB or RPMI-1640) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[8] Trustworthiness Note: Precise inoculum standardization is the most critical variable for inter-assay reproducibility.
-
Plate Setup (Serial Dilution): a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration (e.g., from 512 µg/mL down to 0.5 µg/mL).[6] Discard 100 µL from the last dilution column.
-
Controls:
-
Positive Control: A column with a standard antibiotic (e.g., Amikacin) serially diluted.
-
Negative/Sterility Control: A well with broth only (no compound, no inoculum).
-
Growth Control: A well with broth and inoculum (no compound).
-
-
Inoculation: Add 100 µL of the final diluted inoculum (prepared in Step 2c) to all wells except the sterility control. This brings the final volume in each well to 200 µL and halves the compound concentrations to the final test range (e.g., 256 µg/mL to 0.25 µg/mL).
-
Incubation: Incubate the plates at 35°C. Incubate for 24 hours for most bacteria and 48 hours for fungi.[6]
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by reading the optical density (OD) with a plate reader.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a crucial follow-up to the MIC test to determine whether a compound is static (inhibits growth) or cidal (kills the organism).[10]
Procedure:
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates at 35°C for 24-48 hours.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count from the initial inoculum.[8] Practically, this is the lowest concentration plate with no colony growth.
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to allow for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Sample Antimicrobial Activity Data for Chloro-Substituted Benzoxazolinone Derivatives
| Compound ID | Substitution Pattern | Test Organism | Gram Stain/Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BZ-Cl-1 | 5-chloro | S. aureus | Gram-Positive | 16 | 32 | 2 |
| BZ-Cl-1 | 5-chloro | E. coli | Gram-Negative | 64 | >128 | >2 |
| BZ-Cl-1 | 5-chloro | C. albicans | Fungus (Yeast) | 32 | 64 | 2 |
| BZ-Cl-2 | 6-chloro | S. aureus | Gram-Positive | 8 | 16 | 2 |
| BZ-Cl-2 | 6-chloro | E. coli | Gram-Negative | 32 | >128 | >4 |
| BZ-Cl-2 | 6-chloro | C. albicans | Fungus (Yeast) | 16 | 32 | 2 |
| BZ-Cl-3 | 5,7-dichloro | S. aureus | Gram-Positive | 4 | 8 | 2 |
| BZ-Cl-3 | 5,7-dichloro | E. coli | Gram-Negative | 16 | 32 | 2 |
| BZ-Cl-3 | 5,7-dichloro | C. albicans | Fungus (Yeast) | 8 | 16 | 2 |
| Amikacin | N/A (Control) | S. aureus | Gram-Positive | 2 | 4 | 2 |
| Amikacin | N/A (Control) | E. coli | Gram-Negative | 4 | 8 | 2 |
| Fluconazole | N/A (Control) | C. albicans | Fungus (Yeast) | 1 | 4 | 4 |
Interpreting the Data:
-
MIC Values: Lower MIC values indicate higher potency. In the sample data, activity appears to increase with more chlorine substitution (BZ-Cl-3 > BZ-Cl-2 > BZ-Cl-1).
-
Spectrum of Activity: Some compounds may show broad-spectrum activity against Gram-positive, Gram-negative, and fungal pathogens, while others may be more specific.[10] The sample data shows greater potency against the Gram-positive S. aureus and the fungus C. albicans compared to the Gram-negative E. coli.
-
MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial effect. A ratio of ≤ 4 is generally considered indicative of a bactericidal or fungicidal compound, while a ratio of > 4 suggests a bacteriostatic or fungistatic effect.
References
-
Grybaitė, B., Vaitkevičienė, R., Šiugždaitė, J., Lelešius, R., & Mickevičius, V. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(21), 7545. [Link]
-
Patel, N. C., Pandya, H. P., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of basic and clinical pharmacy, 3(2), 349–355. [Link]
-
Turan-Zitouni, G., Yurttaş, L., & Kaplancıklı, Z. A. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 481-494. [Link]
-
Coban, T., Ozdemir, A., Ertan, R., & Yildiz, S. (2002). Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 27, 169-173. [Link]
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ResearchGate. (n.d.). 5-Chloro-2(3 H)-benzoxazolinone-3-acetyl-2-( p -substituted benzalhydrazone and 5-chloro-2(3 H)-benzoxazolinone-3-acetyl-2-( p -substituted acetophenone) hydrazone derivatives. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(1). [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]
-
KTU ePubl. (n.d.). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. [Link]
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KTU ePubl. (n.d.). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38(2), 369-380. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
ResearchGate. (n.d.). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
-
Shields, R. K., & Clancy, C. J. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e01198-23. [Link]
-
PubMed. (2012). Synthesis and Screening of Antibacterial and Antifungal Activity of 5-chloro-1,3-benzoxazol-2(3 H)-One Derivatives. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
ResearchGate. (n.d.). Favorite protocol for antibacterial extraction from fungi? [Link]
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Troubleshooting & Optimization
solubility issues of aromatic carboxylic acids in polar solvents
Technical Support Center: Aromatic Carboxylic Acid Solubility
Introduction for the Modern Researcher
Welcome to the technical support guide for navigating the complexities of aromatic carboxylic acid solubility. In fields from drug development to materials science, these molecules are foundational, yet their reluctance to dissolve in common polar solvents presents a frequent and significant experimental hurdle. This guide moves beyond simple "like dissolves like" adages to provide a mechanistic understanding and actionable troubleshooting strategies. Here, we dissect the physicochemical forces at play and offer systematic protocols to overcome these challenges, ensuring your research progresses efficiently and effectively.
Part 1: Frequently Asked Questions - The "Why" Behind the Problem
This section addresses the fundamental principles governing the solubility of aromatic carboxylic acids. Understanding these concepts is the first step toward effective troubleshooting.
Q1: Why is my aromatic carboxylic acid poorly soluble in water, even though the carboxylic acid group is polar?
A: The solubility of these molecules is a delicate balance between two opposing structural features: the large, nonpolar aromatic ring and the small, polar carboxylic acid group.[1][2]
-
The Hydrophobic Aromatic Ring: The benzene ring (or other aromatic system) is a large, nonpolar, and hydrophobic ("water-fearing") structure. It disrupts the highly organized hydrogen-bonding network of water, an energetically unfavorable interaction that leads to low solubility.[1][3]
-
The Hydrophilic Carboxyl Group: The carboxylic acid group (-COOH) is polar and capable of forming hydrogen bonds with water molecules.[4][5][6] For small aliphatic carboxylic acids (like acetic acid), this group dominates, rendering them miscible with water.[1][5]
-
The Balance: In aromatic carboxylic acids, the hydrophobic effect of the large ring system typically outweighs the hydrophilic contribution of the single carboxyl group, resulting in overall poor aqueous solubility.[1] Benzoic acid, the simplest example, is a classic case of this phenomenon.[1][2]
Q2: How does pH dramatically influence the solubility of these compounds?
A: The pH of the aqueous medium is arguably the most critical factor controlling the solubility of an aromatic carboxylic acid. The carboxylic acid group can exist in two forms: a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻).
-
Low pH (Acidic Conditions): At a pH well below the compound's pKa, the equilibrium favors the protonated (R-COOH) form. This species is neutral and significantly less soluble in water.[7][8]
-
High pH (Basic Conditions): At a pH above the compound's pKa, the equilibrium shifts to favor the deprotonated (R-COO⁻) form. This carboxylate ion is charged, and its ionic nature allows for strong ion-dipole interactions with water molecules, leading to a dramatic increase in solubility.[9][10][11][12]
This relationship is quantitatively described by the Henderson-Hasselbalch equation , which connects pH, pKa, and the ratio of the deprotonated to protonated forms.[3][13] Essentially, by raising the pH, you convert the poorly soluble acid into its highly soluble salt form.[9][12]
Q3: My compound is a solid. How does its crystal structure affect solubility?
A: The solid-state properties of your compound play a crucial, often overlooked, role. For a solid to dissolve, the energy released from solvent-solute interactions (solvation energy) must overcome the energy holding the molecules together in the crystal lattice (lattice energy).[14][15]
-
High Lattice Energy: Aromatic compounds, with their planar structures, can pack very efficiently into a stable crystal lattice through π-π stacking and hydrogen bonding between the carboxyl groups (often forming dimers).[1][12] This creates a high lattice energy that is difficult for solvent interactions to overcome, resulting in low solubility.[16][17][18]
-
Polymorphism: A single compound can sometimes crystallize into multiple different forms (polymorphs), each with a unique crystal lattice and, therefore, a different lattice energy and solubility. This can be a source of batch-to-batch variability in dissolution experiments.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers and workflows for common experimental problems.
Q4: I've added my aromatic carboxylic acid to water/buffer, and it's just sitting at the bottom as a solid. What should I do first?
A: You are observing the low intrinsic solubility of the neutral form. The most effective strategy is to adjust the pH to deprotonate the carboxylic acid.
Troubleshooting Workflow:
Caption: Workflow for addressing initial insolubility.
Causality: By increasing the pH to approximately two units above the compound's pKa, you ensure that >99% of the molecules are converted to the highly soluble carboxylate salt form, based on the Henderson-Hasselbalch equation.[3][19] This fundamentally changes the primary solute-solvent interaction from weak hydrogen bonding to much stronger ion-dipole forces.
Q5: I tried adjusting the pH, but my compound still won't dissolve, or it's not stable at high pH. What's my next option?
A: If pH manipulation is not viable, the next strategy is co-solvency . This involves adding a water-miscible organic solvent to your aqueous system to create a solvent mixture that is more hospitable to the nonpolar aromatic portion of your molecule.[20][21]
Mechanism of Co-solvency: A co-solvent works by reducing the overall polarity of the solvent system.[22] This reduction in polarity lowers the interfacial tension between your compound and the solvent, making it energetically easier for the hydrophobic aromatic ring to be solvated.[21]
Common Co-solvents & Their Properties:
| Co-solvent | Dielectric Constant (20°C) | Key Features & Considerations |
| Water | 80.1 | Highly polar, excellent for salts. |
| Ethanol | 24.5 | Good general-purpose co-solvent, volatile.[23] |
| Propylene Glycol (PG) | 32.0 | Less volatile than ethanol, common in formulations.[21][23] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 (approx.) | Low volatility, can achieve high solubility for nonpolar compounds.[22][23] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very strong solvent, can be difficult to remove, potential toxicity. |
Experimental Approach: Start by preparing a concentrated stock solution of your compound in a strong organic solvent (like DMSO or Ethanol). Then, perform serial dilutions of this stock into your aqueous buffer system. This can help avoid issues of slow dissolution kinetics. If direct dissolution is required, start by adding the co-solvent at 5-10% (v/v) and incrementally increase the concentration while observing for dissolution.
Q6: I added a base to dissolve my compound, but when I adjusted the pH back down for my experiment, it crashed out of solution! How do I prevent this?
A: This is an expected and common phenomenon. You solubilized the compound by converting it to its salt form (R-COO⁻). By lowering the pH, you are protonating it back to the insoluble acid form (R-COOH), causing it to precipitate.
Solutions:
-
Run the Experiment at High pH: If your downstream application can tolerate it, maintain the high pH where your compound is soluble.
-
Introduce a Co-solvent (Prophylactic Use): Before you lower the pH, add a co-solvent (e.g., 10-20% ethanol or propylene glycol) to the solution. The co-solvent will help to keep the neutral R-COOH form solubilized after you acidify the solution. The organic co-solvent provides a more favorable environment for the hydrophobic aromatic ring, preventing its immediate precipitation.[22]
Part 3: Key Experimental Protocols
These protocols provide a self-validating, systematic approach to solubilization.
Protocol 1: Systematic pH-Adjustment for Solubilization
-
Objective: To find the minimum pH required to fully dissolve a target concentration of an aromatic carboxylic acid.
-
Materials: Your compound, Type I water, 1.0 M NaOH, 1.0 M HCl, calibrated pH meter, stir plate, and magnetic stir bar.
-
Methodology:
-
Add the desired mass of your compound to the desired final volume of water to make a suspension.
-
Begin stirring the suspension at a moderate speed.
-
Place the pH probe into the suspension and record the initial pH.
-
Slowly add 1.0 M NaOH dropwise. Pause after every few drops to allow the pH to stabilize and to observe any changes in the amount of undissolved solid.
-
Record the pH at the exact point where the last of the solid material dissolves completely. This is your minimum pH for complete solubilization at this concentration.
-
Validation: Once dissolved, slowly add 1.0 M HCl dropwise. Observe the pH at which the compound begins to precipitate. This should be close to the compound's pKa and confirms that the dissolution is pH-dependent.
-
Protocol 2: Co-solvent Screening Workflow
-
Objective: To identify an effective co-solvent system when pH adjustment is not sufficient or desired.
-
Workflow Diagram:
Caption: A systematic workflow for co-solvent selection.
References
-
Physical Properties of Carboxylic Acids. (2026). CK-12 Foundation. [Link]
-
Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. [Link]
-
Chen, A., & Ma, P. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
-
Carboxylic acid - Properties, Structure, Reactions. (2026). Britannica. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]
-
Lattice Energies and Solubility. (2023). Chemistry LibreTexts. [Link]
-
Solubility of Benzoic Acid in Mixed Solvents. (2025). ResearchGate. [Link]
-
Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]
-
Acidic and Basic Character of Carboxylic Acids. (2015). Chemistry LibreTexts. [Link]
-
Biological Acids and the Henderson-Hasselbalch Equation. (2024). Chemistry LibreTexts. [Link]
-
Factors That Affect Solubility. (2025). Chemistry LibreTexts. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
The effect of pH on extraction of carboxylic acids. (n.d.). ResearchGate. [Link]
-
Lattice Energies and Solubility. (2021). Chemistry LibreTexts. [Link]
-
Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH. [Link]
-
CHAPTER 20: Lattice Energy. (n.d.). Mega Lecture. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (n.d.). MDPI. [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ResearchGate. [Link]
-
Carboxylic acid. (n.d.). Wikipedia. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. (n.d.). Reddit. [Link]
-
Lattice Energy. (n.d.). Chempendix. [Link]
-
Benzoic Acid. (n.d.). Solubility of Things. [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023). YouTube. [Link]
-
Cosolvency and cosolvent polarity. (n.d.). PubMed. [Link]
-
How to Improve Carboxylic Acid Extraction Processes?. (2025). Patsnap Eureka. [Link]
-
Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. (2017). YouTube. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pahos. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Technical Support Center: Preventing Byproduct Formation in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common challenges related to byproduct formation. Instead of a generic overview, we will address specific, frequently encountered problems in a question-and-answer format, providing mechanistic insights and actionable troubleshooting protocols to enhance reaction efficiency and product purity.
Section 1: Troubleshooting Homocoupling Products
Homocoupling, the dimerization of either the organometallic nucleophile or the organic electrophile, is one of the most common side reactions plaguing cross-coupling chemistry. It not only consumes valuable starting materials but also complicates purification.
Q1: I am observing significant amounts of a biaryl byproduct derived from my boronic acid (R¹-R¹). What is causing this and how can I prevent it?
A1: Cause & Mechanism
The homocoupling of boronic acids is primarily caused by the presence of molecular oxygen and/or Pd(II) species in the reaction mixture at the start of the catalytic cycle.[1][2] The desired cross-coupling catalytic cycle relies on a Pd(0) catalyst. If you start with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) or if your Pd(0) catalyst is oxidized by residual air, the reaction can stall. To regenerate the active Pd(0) catalyst, two molecules of the organoboron reagent can transmetalate with the Pd(II) center, followed by reductive elimination to produce the homocoupled byproduct and Pd(0).[1] This side reaction is especially prevalent if the oxidative addition of the aryl halide to the Pd(0) center is slow.
The presence of oxygen can exacerbate this issue by facilitating the oxidation of the active Pd(0) catalyst to Pd(II), creating a pathway for continuous homocoupling.[1][3]
Caption: Pathway for boronic acid homocoupling.
Troubleshooting & Prevention Protocol:
-
Rigorous Degassing: This is the most critical step.[2][3] Oxygen exclusion is paramount to suppress homocoupling.
-
Method A (Freeze-Pump-Thaw): For anhydrous, non-volatile solvents. Seal the reaction flask containing the solvent and reagents (except the catalyst and base). Freeze the mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.
-
Method B (Inert Gas Sparging): For most applications. Bubble a stream of dry argon or nitrogen through the reaction solvent for 20-30 minutes before adding the catalyst and temperature-sensitive reagents. Maintain a positive pressure of the inert gas throughout the reaction. Subsurface sparging is highly effective.[3]
-
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be beneficial. Alternatively, use modern precatalysts (e.g., Buchwald G3/G4 precatalysts) that are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon addition of a base, minimizing the lifetime of reactive Pd(II) species.[1]
-
Introduce a Mild Reductant: Adding a sacrificial reducing agent can help "clean up" any residual Pd(II). For example, the addition of potassium formate has been shown to suppress dimer formation.[3]
-
Optimize Reaction Parameters:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4] These ligands promote rapid oxidative addition and reductive elimination, helping the desired cross-coupling pathway outcompete the homocoupling side reaction.[5]
-
Temperature: Increasing the reaction temperature can sometimes accelerate the rate-limiting oxidative addition step, disfavoring the competing homocoupling. However, this must be balanced against potential catalyst decomposition.
-
Section 2: Addressing Protodehalogenation and Protodeborylation
These side reactions result in the replacement of the halide on the electrophile or the boron group on the nucleophile with a hydrogen atom, leading to simple arene byproducts and reduced yield.
Q2: My reaction is producing a significant amount of the de-boronated starting material (e.g., converting Phenylboronic acid to Benzene). What is the cause?
A2: Cause & Mechanism
Protodeborylation is the cleavage of a C-B bond by a proton source.[1] This process is often catalyzed by palladium and is particularly problematic for electron-rich or certain heteroaryl boronic acids. The primary culprits are residual water or acidic protons in the reaction mixture. While many Suzuki-Miyaura reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle, excess water or protic solvents can promote this undesired pathway.[1]
Troubleshooting & Prevention Protocol:
-
Control Water Content: If using an anhydrous solvent, ensure it is thoroughly dried. If protodeborylation is severe, consider using boronate esters (e.g., pinacol esters) which are generally more stable to hydrolysis than boronic acids.[1]
-
Choice of Base: Use a non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[6] Strong bases in the presence of water can generate hydroxide ions that may facilitate the decomposition.
-
Use Anhydrous Conditions: In some sensitive cases, switching to completely anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) can be effective.[1]
-
Protect Sensitive Groups: For heteroaryl boronic acids with protonable heteroatoms (like pyridine), the acidity can promote protodeborylation. Protecting these groups or choosing reaction conditions carefully is key.[1]
Q3: I am observing the de-halogenated analog of my electrophile (Ar-H instead of Ar-R¹). How do I suppress this?
A3: Cause & Mechanism
Protodehalogenation (or hydrodehalogenation) typically occurs when an organopalladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can undergo transmetalation. This hydride can come from solvents (like alcohols or THF), additives, or even the phosphine ligand under certain conditions.
Troubleshooting & Prevention Protocol:
-
Solvent Choice: Avoid using primary or secondary alcohols as the main solvent if this is a major issue. Aprotic solvents like toluene, dioxane, or DMF are generally preferred.[1][7]
-
Ligand Selection: Employ ligands that accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), thus minimizing the lifetime of the vulnerable Ar-Pd(II)-X intermediate.
-
Base Selection: Use a non-nucleophilic, anhydrous base. Some bases or their byproducts can act as hydride donors.
-
Catalyst System: Using pre-formed (NHC)Pd(allyl)Cl complexes with a base like NaOtBu has been shown to be highly active and can sometimes mitigate dehalogenation by promoting rapid catalysis.[8]
Section 3: Minimizing β-Hydride Elimination
This byproduct pathway is specific to coupling partners (usually the nucleophile) that are sp³-hybridized and possess a hydrogen atom on the carbon that is beta to the metal center.
Q4: I am attempting an alkyl-aryl coupling using an alkylboron reagent, but my main byproduct is an alkene. How can I favor the cross-coupled product?
A4: Cause & Mechanism
β-Hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with β-hydrogens.[9] After transmetalation, the resulting Ar-Pd(II)-Alkyl intermediate can undergo reductive elimination to give the desired product. However, if a hydrogen is present on the carbon beta to the palladium, the complex can instead form a palladium-hydride species and release an alkene. This process competes directly with reductive elimination.[1][9]
Caption: Competition between reductive elimination and β-hydride elimination.
Troubleshooting & Prevention Protocol:
-
Accelerate Reductive Elimination: The key is to make reductive elimination kinetically faster than β-hydride elimination.
-
Ligand Choice: Use bulky, electron-donating ligands such as Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs).[4] The steric bulk of these ligands forces the groups on the palladium closer together, promoting the bond-forming reductive elimination step.[5] Ligands with large bite angles can also disfavor the geometry required for β-hydride elimination.[9]
-
Electrophile Reactivity: Use a more reactive electrophile (Ar-I > Ar-OTf > Ar-Br >> Ar-Cl).[1] This can sometimes influence the overall kinetics to favor the desired pathway.
-
-
Lower Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for efficient coupling can significantly suppress this side reaction.[10]
-
Use a Different Catalyst System: In some cases, switching from a palladium to a nickel catalyst can be advantageous for alkyl couplings, as nickel systems can exhibit different reactivity profiles and suppress β-hydride elimination.[9]
Section 4: General FAQs and Best Practices
Q5: How does the choice of base and solvent impact overall byproduct formation?
A5: The base and solvent are not merely reaction media; they are critical parameters that actively influence the catalytic cycle.
| Parameter | Role & Impact on Byproducts |
| Base | Activation: The base activates the organoboron species, making it more nucleophilic for transmetalation.[10][11] Byproduct Influence: An inappropriate base can be detrimental. Strong, nucleophilic bases (e.g., NaOH, NaOMe) in excess can lead to catalyst decomposition or hydrolysis of sensitive functional groups. The stoichiometry of the base is also critical; insufficient base leads to slow transmetalation, allowing side reactions to occur.[11] K₃PO₄ and Cs₂CO₃ are often robust choices for many transformations.[6] |
| Solvent | Solubility & Stability: The solvent must solubilize the reactants and the catalyst. Poor solubility can lead to heterogeneous mixtures and irreproducible results.[4] Byproduct Influence: Polar aprotic solvents (DMF, MeCN) can sometimes stabilize charged intermediates differently than nonpolar solvents (Toluene, THF), potentially altering reaction selectivity.[7] As discussed, protic solvents can be a source for protodeborylation or protodehalogenation. A mixture, such as Toluene/Water or Dioxane/Water, is often used to balance the solubility of organic substrates and inorganic bases.[1] |
Q6: I see black particles crashing out of my reaction. What is this and is it a problem?
A6: The black precipitate is almost certainly "palladium black," which is finely divided, aggregated Pd(0) metal. It is a sign of catalyst decomposition. The ligands are designed to stabilize the mononuclear Pd(0) species in solution; if the ligands dissociate or are degraded, the unstable Pd(0) atoms will aggregate and precipitate.[1] This is a major problem, as it removes the active catalyst from the solution, slowing or stopping the reaction and often leading to an increase in side reactions as the desired catalytic turnover ceases.
Prevention:
-
Ensure the correct ligand-to-palladium ratio is used.
-
Avoid excessively high temperatures, which can accelerate ligand dissociation and catalyst decomposition.
-
Choose a robust ligand that is stable under the reaction conditions. Phosphine ligands can be prone to oxidation.
Experimental Protocol: General Procedure for a Robust, Low-Byproduct Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize common side reactions from the outset.
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or boronate ester (1.1–1.5 eq), and the base (e.g., K₃PO₄, 2.0–3.0 eq).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 10:1) via syringe. If using a solid palladium source and ligand, add them at this stage. Sparge the resulting slurry with the inert gas for an additional 15 minutes.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos G3 Precatalyst, 0.5–2 mol %) and the ligand (if not part of the precatalyst) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) under the inert atmosphere and monitor by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water or brine to remove the inorganic salts.
By understanding the mechanistic origins of common byproducts and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your cross-coupling reactions, leading to higher yields, cleaner products, and more efficient drug discovery and development workflows.[12]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
D'Amato, E. M., & Kelleher, P. J. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Bădiceanu, C. V., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Serna-Salas, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Sheng, H., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Savoie, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Purifying Halogenated Organic Compounds
From the desk of a Senior Application Scientist:
Welcome to the specialist's corner for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying halogenated organic compounds. The introduction of a halogen atom into an organic molecule dramatically alters its physicochemical properties, often leading to enhanced biological activity but also introducing significant purification hurdles.[1] This guide is designed to be your go-to resource, moving beyond generic protocols to provide in-depth, field-proven insights into overcoming these specific experimental obstacles.
The persistence and potential toxicity of many halogenated compounds necessitate robust and efficient purification methods.[2][3] This resource is structured to anticipate the common, and often frustrating, issues that arise during the purification of these molecules. We will delve into the "why" behind the troubleshooting steps, empowering you to make informed decisions in your daily laboratory work.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: Why am I seeing poor separation between my halogenated compound and its non-halogenated precursor or side-product on my silica gel column?
Answer:
This is a classic challenge. The introduction of a halogen can sometimes lead to only a minor change in polarity, making separation by normal-phase chromatography difficult.[1] Fluorine, in particular, can make a compound slightly more hydrophobic than its non-fluorinated counterpart, leading to very similar retention times on silica gel.[1]
Causality: The primary separation mechanism in normal-phase chromatography is adsorption based on polarity. If the halogen's impact on the overall molecular dipole moment is minimal, the difference in affinity for the silica stationary phase between the halogenated and non-halogenated species will be insufficient for effective separation.
Troubleshooting Protocol:
-
Optimize Your Solvent System:
-
Increase Polarity Gradient Resolution: Instead of a large jump in the percentage of your polar solvent (e.g., ethyl acetate in hexanes), try a shallower gradient or even isocratic elution with a finely tuned solvent mixture. Small, incremental changes can often resolve closely eluting spots.
-
Introduce a Different Solvent: Sometimes, a complete change in the solvent system is necessary. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
-
Consider Alternative Stationary Phases:
-
Pentafluorophenyl (PFP) Columns: For HPLC and UHPLC, PFP-bonded silica phases can offer unique selectivity for halogenated compounds through dipole-dipole, π-π, and halogen-bonding interactions.[1]
-
C18 (Reversed-Phase): If your compound has sufficient hydrophobicity, switching to reversed-phase chromatography (e.g., C18 silica) can be highly effective. The separation will then be based on hydrophobicity, and the halogenated compound will typically be retained longer.
-
-
Leverage Halogen-π Interactions: For aromatic halogenated compounds, specialized stationary phases can be employed that exploit halogen-π interactions for enhanced separation.
Question 2: My halogenated compound appears to be degrading on the chromatography column. What's happening and how can I prevent it?
Answer:
Halogenated organic compounds, despite their general stability, can be susceptible to degradation under certain chromatographic conditions.[3] This is often observed as streaking on a TLC plate, the appearance of new spots during column chromatography, or low recovery of the desired product.
Causality:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the elimination of hydrogen halides (e.g., HCl, HBr) from certain halogenated compounds, especially those with a halogen on a tertiary carbon or adjacent to a site of unsaturation.
-
Reactivity with Solvents: Some halogenated compounds can react with nucleophilic solvents, such as methanol or ammonia, particularly if the halogen is activated (e.g., benzylic or allylic halides).
Troubleshooting Protocol:
-
Neutralize Your Stationary Phase:
-
For Silica Gel: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica and suppress acid-catalyzed degradation.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be a good choice for acid-sensitive compounds.
-
-
Choose Inert Solvents: Avoid reactive solvents. If you need a polar solvent, consider alternatives to methanol like isopropanol or acetonitrile.
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash chromatography with slightly higher pressure to reduce the time your compound spends on the column.
-
Optimize Loading: Do not overload the column, as this can lead to broader peaks and increased contact time with the stationary phase.
-
Question 3: I'm struggling to separate constitutional isomers of my di- or tri-halogenated aromatic compound. How can I improve the resolution?
Answer:
Separating isomers of polyhalogenated aromatics is a significant challenge because they often have very similar polarities and boiling points. The key is to exploit subtle differences in their molecular shape and electronic properties.
Causality: The separation of these isomers often relies on differences in their dipole moments and their ability to engage in specific interactions with the stationary phase.
Troubleshooting Protocol:
-
High-Performance Liquid Chromatography (HPLC) is often necessary:
-
Stationary Phase Selection:
-
PFP or Cyano Phases: These phases can provide different selectivity compared to standard C18 columns due to their ability to engage in dipole-dipole and π-π interactions.
-
Fullerene-Coated Columns: Research has shown that C70-fullerene coated columns can effectively separate isomers of halogenated benzenes by leveraging halogen-π interactions.
-
-
Mobile Phase Optimization:
-
Solvent Composition: Carefully optimize the mobile phase composition. For reversed-phase, this means fine-tuning the ratio of water to organic solvent (e.g., acetonitrile or methanol).
-
Additives: The addition of small amounts of modifiers can sometimes enhance selectivity.
-
-
-
Supercritical Fluid Chromatography (SFC): Chiral SFC has been shown to be effective in separating halogen-containing isomers, even for achiral compounds.[1]
-
Gas Chromatography (GC): For volatile halogenated compounds, GC with a high-resolution capillary column is the method of choice.[2] The choice of the stationary phase is critical for achieving separation.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose chromatography technique for purifying halogenated organic compounds?
A: There is no single "best" technique, as the optimal method depends on the specific properties of your compound. However, a good starting point for many halogenated compounds is reversed-phase high-performance liquid chromatography (RP-HPLC) . This is because the addition of a halogen generally increases the hydrophobicity of a molecule, which is the primary basis for separation in RP-HPLC. For more challenging separations, particularly of isomers, ultra-high-performance liquid chromatography (UHPLC) with specialized columns (e.g., PFP) or supercritical fluid chromatography (SFC) may be necessary.[1]
Q: How can I quickly assess the purity of my halogenated compound after purification?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a preliminary idea of purity. Running the sample in a few different solvent systems can help reveal impurities that might co-elute in a single system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the retention time and the mass-to-charge ratio of your compound and any impurities. It is highly sensitive and can detect very low levels of contaminants.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable halogenated compounds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any structurally related impurities. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.
-
Melting Point Analysis: For solid compounds, a sharp melting point range is a good indicator of high purity.[4]
Q: Are there any safety considerations I should be aware of when purifying halogenated organic compounds?
A: Yes, safety is paramount.
-
Toxicity: Many halogenated organic compounds are toxic, and some are carcinogenic.[3][5] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Volatility: Many low molecular weight halogenated compounds are volatile.[3] Ensure your work area has adequate ventilation to avoid inhalation exposure.
-
Reactivity: Some halogenating agents and halogenated compounds can be highly reactive and may react violently with certain reagents.[6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Halogenated waste must be disposed of according to your institution's specific guidelines. It should never be mixed with non-halogenated waste.
Data at a Glance: Solvent Properties for Chromatography
The choice of solvent is critical in chromatography. The following table summarizes the properties of common solvents used in the purification of halogenated organic compounds.
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) | Notes |
| n-Hexane | 0.1 | 69 | 195 | Common non-polar solvent for normal-phase chromatography. |
| Dichloromethane | 3.1 | 40 | 233 | Good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | 77 | 256 | Common polar solvent for normal-phase chromatography. |
| Acetonitrile | 5.8 | 82 | 190 | Common organic modifier in reversed-phase HPLC. |
| Methanol | 5.1 | 65 | 205 | Common organic modifier in reversed-phase HPLC; can be reactive. |
| Water | 10.2 | 100 | - | The polar component in reversed-phase HPLC. |
Visualizing the Workflow: A Logic Diagram for Method Selection
The following diagram outlines a logical approach to selecting a purification strategy for a halogenated organic compound.
Caption: A decision tree for selecting a purification method.
Experimental Protocol: Dehalogenation Impurity Removal via UHPLC
This protocol outlines a general approach for separating a halogenated pharmaceutical from its dehalogenated impurity using UHPLC, a technique often required for such challenging separations.[1]
Objective: To achieve baseline separation of a halogenated active pharmaceutical ingredient (API) from its corresponding dehalogenated impurity.
Instrumentation:
-
Waters ACQUITY UHPLC H-Class system or equivalent
-
Photodiode Array (PDA) Detector
-
Mass Spectrometer (optional but recommended for peak identification)
Materials:
-
Crude sample containing the halogenated API and dehalogenated impurity
-
UHPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or perchloric acid
-
Sodium perchlorate (if needed as an additive)
-
Hypersil Gold PFP column (1.9 µm, 2.1 x 50 mm) or equivalent
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the crude sample in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Hypersil Gold PFP (1.9 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
-
Gradient: Start with a linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
Detection: PDA detector set to the λmax of the API.
-
-
Method Optimization:
-
If co-elution occurs, adjust the gradient slope. A shallower gradient will provide more time for separation.
-
Experiment with different mobile phase modifiers. For example, using methanol instead of or in addition to acetonitrile can alter selectivity.[1]
-
Consider adding a salt like sodium perchlorate (e.g., 150 mM) to the aqueous mobile phase, which can sometimes improve peak shape and resolution for certain compounds.[1]
-
-
Data Analysis:
-
Integrate the peaks for the halogenated API and the dehalogenated impurity.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Confirm the identity of each peak using mass spectrometry if available.
-
References
-
Tanaka, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 449-455. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 122-139. [Link]
-
Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Health and Medicine, 5(5), 263-272. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A, 1603, 349-357. [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1), 7-19. [Link]
-
Rousis, N. I., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 24(3), 2385. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aqa.org.uk [aqa.org.uk]
- 5. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist’s Guide to Cross-Coupling Reactions: Comparing the Reactivity of Chloro- vs. Bromo-Substituted Benzoic Acids
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall project timelines. Among the most powerful tools in our arsenal are palladium-catalyzed cross-coupling reactions, which form the bedrock of modern carbon-carbon and carbon-heteroatom bond formation. A frequent dilemma in planning these syntheses is the selection of the aryl halide coupling partner—specifically, whether to use a bromo- or a chloro-substituted precursor.
This guide provides an in-depth comparison of the reactivity of bromo- and chloro-substituted benzoic acids in cross-coupling reactions. Moving beyond a simple list of procedures, we will explore the fundamental principles governing their reactivity, the practical implications for experimental design, and provide data-driven recommendations to help you select the optimal substrate for your specific application.
The Decisive Step: Understanding Oxidative Addition
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the initial, and often rate-limiting, step: oxidative addition .[1] In this process, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming an arylpalladium(II) complex. The energy required to break this C-X bond is the primary determinant of the substrate's reactivity.
The key differences lie in the bond dissociation energies:
-
C-Br Bond: Weaker and more easily cleaved.
-
C-Cl Bond: Stronger and requires more energy to break.
This fundamental difference dictates that bromo-substituted benzoic acids are inherently more reactive than their chloro-substituted counterparts. Consequently, aryl chlorides are often referred to as "less reactive" or "deactivated" substrates, demanding more specialized and robust catalytic systems to achieve efficient conversion.[2][3]
Caption: Oxidative addition is faster for Ar-Br due to lower bond energy.
The Role of the Catalyst: Overcoming the C-Cl Activation Barrier
While bromo-benzoic acids can often be coupled using traditional palladium catalysts (e.g., Pd(PPh₃)₄), the successful activation of chloro-benzoic acids necessitated a revolution in ligand design. The challenge of cleaving the stronger C-Cl bond is overcome by using catalysts featuring bulky, electron-rich ligands.[2][3]
These advanced ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), enhance the reactivity of the palladium center in two crucial ways:[4][5]
-
Increased Electron Density: As strong σ-donors, these ligands increase the electron density on the palladium atom, making it more nucleophilic and promoting its insertion into the C-Cl bond.[5]
-
Steric Hindrance: Their bulkiness favors the formation of highly reactive, coordinatively unsaturated L₁Pd(0) species, which are key to initiating the catalytic cycle.[4]
The development of these specialized ligands has made the use of aryl chlorides, once considered too unreactive for practical use, a routine and viable strategy in modern synthesis.[6][7]
Comparative Guide to Reaction Conditions
The choice between a bromo- or chloro-substituted benzoic acid has direct and predictable consequences on the required experimental conditions. For cost-effective and readily available aryl chlorides, more demanding conditions are generally necessary.
| Parameter | Bromo-Substituted Benzoic Acid | Chloro-Substituted Benzoic Acid | Scientific Rationale |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., >100 °C) | Higher thermal energy is required to overcome the activation barrier of cleaving the stronger C-Cl bond.[8] |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 1-5 mol%) | The more challenging C-Cl bond activation often necessitates a higher concentration of the active catalyst to achieve reasonable reaction rates.[8] |
| Ligand Selection | Standard phosphines (e.g., PPh₃) may suffice. | Bulky, electron-rich phosphines or NHCs are often mandatory. [4][5][7] | These specialized ligands are essential to facilitate the rate-limiting oxidative addition step.[5] |
| Reaction Time | Generally shorter | Typically longer | This directly reflects the slower kinetics of the oxidative addition for the C-Cl bond compared to the C-Br bond.[8] |
| Substrate Scope | Broadly applicable | May be limited with very electron-rich or sterically hindered substrates. | Extremely challenging substrates may fail to react even with advanced catalysts. |
The Suzuki-Miyaura Coupling: A Practical Workflow
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation.[9][10] The general catalytic cycle illustrates the critical stages of the reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halobenzoic Acid
This protocol provides a general framework. Specific conditions, particularly for chloro-substrates, must be optimized.
Objective: To synthesize a biaryl product from a halo-substituted benzoic acid and an arylboronic acid.
Materials:
-
Halo-substituted benzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (see notes below)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the halo-substituted benzoic acid, arylboronic acid, and base.
-
Evacuation and Backfilling: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the appropriate ligand.
-
For Bromo-Substituted Benzoic Acid: A standard ligand like triphenylphosphine (PPh₃) may be sufficient. Use a Pd:Ligand ratio of 1:2 to 1:4. Catalyst loading: 1-2 mol%.
-
For Chloro-Substituted Benzoic Acid: An electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is strongly recommended.[4] Use a Pd:Ligand ratio of 1:2. Catalyst loading: 2-4 mol%.
-
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
For Bromo-Substituted Benzoic Acid: Typically 80-100 °C.
-
For Chloro-Substituted Benzoic Acid: Higher temperatures of 100-120 °C are often necessary.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. The aqueous layer should be acidified (e.g., with 1M HCl) to protonate the benzoic acid product before extraction, if separation from the boronic acid starting material is desired.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Strategic Considerations for the Researcher
The decision to use a chloro- or bromo-substituted benzoic acid is a strategic one that balances cost, availability, and chemical reactivity.
Caption: Decision workflow for selecting a halobenzoic acid substrate.
Choose Bromo-Substituted Benzoic Acids When:
-
Maximizing Success is Key: For initial route scouting, proof-of-concept syntheses, or with precious or complex downstream substrates, the higher reliability of bromo-derivatives is advantageous.
-
Mild Conditions are Required: If your molecule contains sensitive functional groups that are incompatible with high temperatures, the milder conditions associated with bromo-substrates are preferable.
-
Simplicity is Valued: Avoiding the need for expensive, specialized ligands and rigorous optimization can accelerate early-stage research.
Choose Chloro-Substituted Benzoic Acids When:
-
Cost is a Primary Driver: For large-scale synthesis, the significantly lower cost of aryl chlorides can lead to substantial savings, justifying the initial investment in process development.
-
The Bromo-Analog is Unavailable: In many cases, the desired substitution pattern may only be commercially available as the chloro-derivative.
-
You Have Access to Modern Catalysis: If your lab is equipped with the expertise and resources to employ modern, highly active catalyst systems, the reactivity gap between chloro and bromo substrates can be effectively bridged.
Conclusion
The reactivity difference between chloro- and bromo-substituted benzoic acids in cross-coupling reactions is a clear and predictable consequence of their respective carbon-halogen bond strengths. Bromo-derivatives offer a path of lower resistance, reacting under milder conditions with simpler catalytic systems. In contrast, chloro-derivatives, while more economical, present a higher activation barrier that must be overcome with higher temperatures and advanced, electron-rich ligands.
As a senior application scientist, my recommendation is pragmatic: for initial discovery and small-scale work, the reliability of bromo-substituted benzoic acids often outweighs their higher cost. For process development and manufacturing, the economic benefits of chloro-substituted benzoic acids make them the superior choice, provided that the necessary investment is made to develop a robust and optimized catalytic protocol.
References
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Walker, J. M., et al. (2018). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
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Barrios-Landeros, F., et al. (2020). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Available at: [Link]
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Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Available at: [Link]
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Li, Y., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters - ACS Publications. Available at: [Link]
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Le, C., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]
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Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]
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Wang, C., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Daugulis, O., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. Available at: [Link]
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Dreher, S. D., et al. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. Available at: [Link]
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Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. PubMed. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. Available at: [Link]
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A Comparative Guide to the Performance of MOFs from Chlorinated Linkers vs. Non-Chlorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability. The ability to modify their structure and function at the molecular level by judicious selection of metal nodes and organic linkers has opened up a vast design space for a myriad of applications, from gas storage and separation to catalysis and drug delivery. A key strategy in the fine-tuning of MOF properties is the functionalization of the organic linkers. This guide provides an in-depth technical comparison of the performance of MOFs synthesized from chlorinated linkers versus their non-chlorinated analogs, offering insights into the causal relationships between structure and function, supported by experimental data.
Introduction: The Subtle Power of a Chloro-Substituent
The introduction of a chlorine atom onto the organic linker of a MOF may seem like a minor alteration, yet it can induce significant changes in the material's electronic properties, pore environment, and overall performance. The electronegativity and steric bulk of the chlorine atom can influence the electron density of the linker, modulate the acidity of the metal nodes, and alter the interactions with guest molecules within the pores. Understanding these effects is paramount for the rational design of MOFs with tailored functionalities.
This guide will focus primarily on the well-studied UiO-66 family of MOFs as a case study. UiO-66, composed of Zr₆O₄(OH)₄ secondary building units (SBUs) and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability, making it an ideal platform for investigating the impact of linker functionalization[1][2]. We will explore how the substitution of hydrogen with chlorine on the BDC linker (UiO-66-Cl) and other functional groups impacts catalytic activity, gas sorption, stability, and luminescent properties.
Catalytic Performance: A Tale of Enhanced Acidity and Steric Hindrance
The introduction of electron-withdrawing groups, such as chlorine, onto the organic linker can enhance the Lewis acidity of the metal nodes in the MOF structure. This, in turn, can significantly impact the catalytic activity of the material for a variety of organic transformations.
A comparative study on the catalytic activity of a series of functionalized UiO-66 MOFs, including UiO-66-Cl and UiO-66-Br, in the ring-opening of epoxides with methanol provides compelling evidence for this effect. The initial reaction rates for this transformation were found to be higher for the halogenated MOFs compared to the parent UiO-66[3]. This enhancement in catalytic activity can be attributed to the increased Lewis acidity of the Zr centers, induced by the electron-withdrawing nature of the halogen substituents on the linker.
However, the size and number of the substituents also play a crucial role. For instance, in the acetalization of benzaldehyde, UiO-66 demonstrated better catalytic activity than the isoreticular UiO-67, which has a larger pore size. This suggests that substrate accessibility to the internal active sites can be a dominant factor over the intrinsic Lewis acidity of the metal centers[4]. Therefore, while chlorination can enhance the intrinsic catalytic activity of the active sites, the overall performance will be a balance between electronic effects and steric factors that may influence substrate diffusion and binding.
Table 1: Comparison of Catalytic Activity in Functionalized UiO-66 MOFs
| Catalyst | Functional Group | Reaction | Key Performance Metric | Reference |
| UiO-66 | -H | Acetalization of benzaldehyde | 91% conversion | [4] |
| UiO-67 | -H (larger linker) | Acetalization of benzaldehyde | 86% conversion | [4] |
| UiO-66-NH₂ | -NH₂ | Esterification | TOF = 25 h⁻¹ | [3] |
| UiO-66 | -H | Esterification | TOF = 16 h⁻¹ | [3] |
| UiO-66-NO₂ | -NO₂ | Ring-opening of epoxide | Higher initial rate than UiO-66 | [3] |
| UiO-66-Br | -Br | Ring-opening of epoxide | Higher initial rate than UiO-66 | [3] |
| UiO-66-Cl | -Cl | Ring-opening of epoxide | Higher initial rate than UiO-66 | [3] |
Gas Sorption Properties: Tuning Porosity and Adsorbate Interactions
The functionalization of linkers in MOFs can significantly alter their gas sorption properties by modifying the pore size, surface polarity, and specific interactions with gas molecules. The introduction of chlorine atoms can lead to a nuanced interplay of these factors.
The introduction of a chloro group, being moderately polar, is also expected to enhance the affinity for polarizable gas molecules like CO₂. Furthermore, the presence of halogen atoms on the linker can introduce specific interaction sites for certain adsorbates. For example, halogenated MOFs have been shown to enhance the selective capture of hydrofluorocarbons through halogen bonding[6].
However, the steric bulk of the chloro substituent can also lead to a reduction in the pore volume and surface area, which might negatively impact the overall gas uptake capacity. For example, a spray-synthesized UiO-66(Cl) exhibited a BET surface area of 1177 m²/g, which is slightly lower than that of the parent b-UiO-66(Cl) at 1267 m²/g[7].
Table 2: CO₂ Adsorption in Functionalized UiO-66 MOFs at 273 K
| MOF | Functional Group | CO₂ Adsorption Capacity (mmol g⁻¹) | Isosteric Heat of Adsorption (kJ/mol) | Reference |
| UiO-66 | -H | ~1.30 | 23.5 | [5][8] |
| UiO-66-NH₂ | -NH₂ | ~3.35 | 24.2 | [5][8] |
| UiO-66-NO₂ | -NO₂ | Higher than UiO-66-(OH)₂ | - | [5] |
| UiO-66-(OH)₂ | -(OH)₂ | Lower than UiO-66-NO₂ | - | [5] |
Stability: A Balancing Act of Inductive Effects and Bond Strength
The exceptional stability of UiO-66 is a key attribute that makes it a promising material for practical applications[1][2]. The introduction of functional groups on the linker can influence this stability. Studies on a family of isoreticular UiO-66 MOFs functionalized with -NH₂, -NO₂, and -Br have shown that these materials retain high thermal and chemical stabilities, comparable to the parent UiO-66[6][9].
For instance, UiO-66-Br was found to maintain its crystallinity in water and HCl, although it showed reduced stability in a NaOH solution compared to UiO-66-NO₂[9]. Similarly, a study on UiO-66-Cl demonstrated its high chemical stability in water and 0.1 mol L⁻¹ HCl, retaining its crystallinity after immersion[10].
The electron-withdrawing nature of the chloro group can have a stabilizing effect on the carboxylate-metal bond by reducing the electron density on the carboxylate group, making it less susceptible to protonation and subsequent linker dissociation. However, the specific chemical environment plays a crucial role. For example, the stability of UiO-66 has been shown to be significantly affected by the type of buffer solution used, with some buffers causing rapid degradation. This highlights the importance of evaluating MOF stability under conditions relevant to the intended application.
Diagram 1: Factors Influencing the Stability of Functionalized MOFs
Caption: Interplay of factors governing the stability of functionalized MOFs.
Luminescent Properties: The Heavy Atom Effect and Beyond
The incorporation of halogen atoms into the organic linkers of MOFs can significantly impact their luminescent properties. This is often attributed to the "heavy atom effect," where the presence of a heavy atom like chlorine can promote intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a quenching of fluorescence and an enhancement of phosphorescence.
While direct comparative studies on the luminescence of chlorinated versus non-chlorinated MOFs are not abundant, the general principles of molecular photophysics suggest that chlorination would likely alter the emission profile. The increased rigidity of the framework upon linker functionalization can also lead to an enhancement of luminescence intensity by reducing non-radiative decay pathways.
The luminescent properties of MOFs are highly sensitive to their environment, making them promising candidates for chemical sensing applications[11][12]. For instance, the fluorescence of UiO-66 has been utilized for the detection of the asthma drug clenbuterol[13]. It is conceivable that the introduction of a chloro-substituent could modulate the sensitivity and selectivity of such sensing applications by altering the interactions between the MOF and the analyte.
Experimental Protocols
Synthesis of UiO-66 and Functionalized UiO-66-X (X = Cl, Br, NO₂, NH₂)
The synthesis of UiO-66 and its functionalized analogs can be achieved through solvothermal methods. The following is a general procedure adapted from the literature[5][9][14][15].
Diagram 2: General Solvothermal Synthesis Workflow for UiO-66 and Analogs
Caption: A typical workflow for the synthesis and characterization of UiO-66 MOFs.
Step-by-Step Methodology:
-
Precursor Preparation: In a glass vial, dissolve the zirconium salt (e.g., ZrCl₄ or ZrOCl₂·8H₂O) and the corresponding 1,4-benzenedicarboxylic acid linker (H₂BDC for UiO-66, or a functionalized linker like 2-chloro-H₂BDC for UiO-66-Cl) in N,N-dimethylformamide (DMF). A modulator such as benzoic acid or acetic acid can be added to control the crystallite size and defect density[14].
-
Solvothermal Synthesis: Seal the vial in a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (typically 120 °C) for a defined period (e.g., 24-48 hours)[14][15].
-
Product Isolation and Purification: After the reaction, allow the autoclave to cool down to room temperature. The resulting solid product is then collected by centrifugation or filtration. To remove unreacted precursors and solvent molecules trapped within the pores, the product is washed repeatedly with fresh DMF and then with a lower-boiling-point solvent like methanol or ethanol[5][9].
-
Activation: The purified MOF is then "activated" by heating it under vacuum to remove the solvent molecules from the pores, making the porous network accessible for subsequent applications.
-
Characterization: The synthesized material should be thoroughly characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and N₂ sorption analysis to determine its surface area and porosity.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction pattern of the functionalized MOF should be compared with that of the parent MOF and simulated patterns.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by monitoring their weight loss as a function of temperature.
-
Gas Sorption Analysis: To determine the BET surface area, pore volume, and pore size distribution of the MOFs. Isotherms for specific gases (e.g., CO₂, H₂, CH₄) should be measured to assess their adsorption capacity and selectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the functional groups on the organic linkers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the digested MOF samples to confirm the incorporation of the functionalized linker.
Conclusion and Future Outlook
The functionalization of MOF linkers with chlorine atoms presents a subtle yet powerful strategy for tuning their performance in a variety of applications. The introduction of chloro-substituents can enhance the catalytic activity of MOFs by increasing the Lewis acidity of the metal nodes, although steric effects must also be considered. In gas sorption, chlorination can introduce favorable interactions with specific adsorbates, potentially improving selectivity. Importantly, this functionalization can often be achieved without compromising the exceptional thermal and chemical stability of robust frameworks like UiO-66. The impact on luminescent properties, while less explored, offers intriguing possibilities for the development of novel sensors and optical materials.
Future research in this area should focus on more systematic and direct comparative studies of chlorinated and non-chlorinated MOF analogs. A deeper understanding of the structure-property relationships, aided by computational modeling, will be crucial for the rational design of next-generation MOFs with precisely tailored functionalities for applications in catalysis, separations, and beyond. The continued exploration of post-synthetic modification techniques will also provide more versatile routes to introduce chlorine and other functional groups onto pre-existing MOF platforms, further expanding the vast potential of these remarkable materials.
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Efficient acetalization of benzaldehydes using UiO-66 and UiO-67: Substrates accessibility or Lewis acidity of zirconium. (2025). ResearchGate. [Link]
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Catalytic Properties of ZnZrOx Obtained via Metal–Organic Framework Precursors for CO2 Hydrogenation to Prepare Light Olefins. (2023). MDPI. [Link]
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Zirconium Metal-Organic Framework UiO-66: Stability in an Aqueous Environment and Its Relevance for Organophosphate Degradation. (2018). Inorganic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, a bifunctional molecule incorporating a carboxylic acid and a chlorinated aromatic ring, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
-
Carboxylic Acid Moiety: Carboxylic acids are known to be irritants and can cause corrosive damage to skin and eyes upon direct contact.[1][2] Inhalation of dust or aerosols can lead to respiratory tract irritation.[3]
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds as a class are noted for their potential toxicity and environmental persistence.[4] Depending on the specific structure, they can pose long-term health risks.
-
Solid Form: As a solid, this compound may form combustible dust concentrations in the air, a common hazard with powdered organic chemicals.[5]
Based on these characteristics, we must assume that this compound is, at a minimum, a skin and severe eye irritant, a respiratory tract irritant, and potentially harmful if ingested or through prolonged exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); a full-face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against airborne dust particles and accidental splashes, which can cause serious eye damage.[3][5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Always double-glove. | Prevents skin contact, which can lead to irritation or dermatitis.[1][3][7] Double-gloving provides an extra layer of protection against tears and contamination during doffing. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against minor spills and dust contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator (or equivalent) should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the inhalation of fine dust particles that can cause respiratory irritation.[6] |
Operational Plan: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and correct response is crucial.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4][7] 2. Remove any contaminated clothing.[5][7] 3. Seek immediate medical attention.[7] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5][7] 2. Remove contact lenses if present and easy to do so.[5][6] 3. Seek immediate medical attention.[5][6][7] |
| Inhalation | 1. Move the affected individual to fresh air immediately.[4][7] 2. If breathing has stopped, begin rescue breathing.[7] 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material. 3. Gently sweep the material into a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent, followed by soap and water.[4] |
| Major Spill | 1. Evacuate the area immediately.[4] 2. Notify your institution's environmental health and safety office. 3. Prevent entry into the contaminated area. |
Spill Response Decision Tree
Caption: A decision tree for responding to chemical spills of varying severity.
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[4]
-
Waste Segregation: Collect all solid waste in a clearly labeled, sealed container designated for "Chlorinated Organic Waste."[8]
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a well-ventilated area, away from incompatible materials.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[5][9]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety and responsibility within the scientific community.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
